molecular formula C11H15NO3 B12997756 Methyl 4-(furan-2-yl)-1-methylpyrrolidine-3-carboxylate

Methyl 4-(furan-2-yl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B12997756
M. Wt: 209.24 g/mol
InChI Key: ZBOTWDDBFUHQSN-UHFFFAOYSA-N
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Description

Methyl 4-(furan-2-yl)-1-methylpyrrolidine-3-carboxylate is a heterocyclic compound that features both a furan ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(furan-2-yl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of furan derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of a brominated intermediate, which is then converted into the corresponding phosphonate. This phosphonate is reacted with a benzaldehyde derivative in the presence of a base such as sodium hydride in tetrahydrofuran (THF), followed by desilylation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(furan-2-yl)-1-methylpyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives .

Scientific Research Applications

Methyl 4-(furan-2-yl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(furan-2-yl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.

    Pyrrolidine-3-carboxylic acid: A pyrrolidine derivative with comparable structural features.

    Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Another furan derivative with distinct substituents.

Uniqueness

Methyl 4-(furan-2-yl)-1-methylpyrrolidine-3-carboxylate is unique due to its combination of a furan ring and a pyrrolidine ring, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 4-(furan-2-yl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C11H15NO3/c1-12-6-8(10-4-3-5-15-10)9(7-12)11(13)14-2/h3-5,8-9H,6-7H2,1-2H3

InChI Key

ZBOTWDDBFUHQSN-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=CC=CO2

Origin of Product

United States

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